molecular formula C18H18FNO B2873819 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone CAS No. 2034467-87-1

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone

Cat. No. B2873819
CAS RN: 2034467-87-1
M. Wt: 283.346
InChI Key: KIBAJWGCSHOXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” is an organic compound with the empirical formula C12H14FNO . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a fluorophenyl group and a phenylethanone group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a fluorophenyl group, and a phenylethanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl and phenylethanone groups are aromatic and contribute to the compound’s overall structure .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions often involve the nitrogen atom in the ring and can lead to a wide range of products .

Scientific Research Applications

Fluorescent pH Sensors

Research has led to the development of fluorescent pH sensors using heteroatom-containing organic fluorophores that exhibit aggregation-induced emission (AIE) characteristics. Such materials can switch their emission reversibly between different states upon protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).

Conducting Polymers and Electrochromic Materials

A series of studies have focused on the synthesis of conducting polymers and electrochromic materials through the electropolymerization of pyrrolidin-based monomers. These materials demonstrate promising applications in electronic and optoelectronic devices due to their low oxidation potentials and stability in the conducting form (Sotzing et al., 1996). Additionally, copolymers combining fluorophenyl-pyrrolidine units with other conductive monomers have shown enhanced electrochromic properties, presenting a broader range of colors and faster switching times for potential use in electrochromic devices (Türkarslan et al., 2007).

Chemosensors for Metal Ions

Pyrrolidine-based chemosensors have been designed for the selective detection of metal ions, such as aluminum (Al^3+), through mechanisms involving internal charge transfer (ICT). These compounds serve as selective ratiometric and colorimetric sensors for metal ions, demonstrating potential for environmental monitoring and bioimaging applications (Maity & Govindaraju, 2010).

Novel Heterocyclic Molecules

Research into the synthesis and characterization of novel heterocyclic molecules, including those containing the 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone moiety, has led to insights into their reactivity, electronic structure, and potential applications in nonlinear optics and as inhibitors for biological targets (Murthy et al., 2017).

Future Directions

The future research directions for “1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” and similar compounds could involve further exploration of their potential biological activity and therapeutic applications . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.

properties

IUPAC Name

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)16-10-11-20(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBAJWGCSHOXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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